Pyridazine-3,6-diamine

Übersicht

Beschreibung

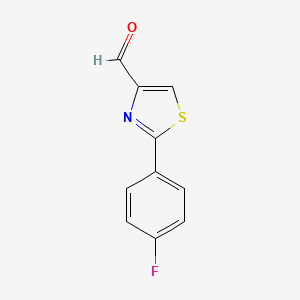

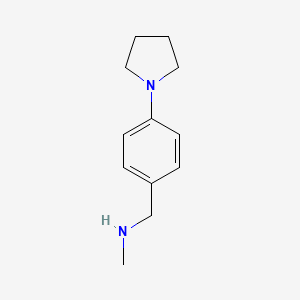

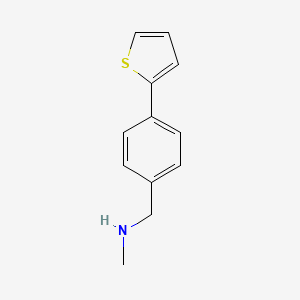

Pyridazine-3,6-diamine is a chemical compound with the molecular formula C4H6N4 and a molecular weight of 110.12 . It is also known by its English name Pyridazine-3,6-diamine .

Synthesis Analysis

Pyridazine synthesis involves various methods. One approach is the Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves an unexpected C-C bond cleavage in the absence of metal, enabling an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Molecular Structure Analysis

The molecular structure of Pyridazine-3,6-diamine is characterized by a pyridazine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 2 .Chemical Reactions Analysis

Pyridazine-3,6-diamine can participate in various chemical reactions. For instance, it can undergo aza-Diels-Alder reaction with 1,2,3-triazines to synthesize 6-aryl-pyridazin-3-amines .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Antimicrobial Agents

Pyridazine derivatives, including Pyridazine-3,6-diamine, have been identified as valuable scaffolds in medicinal chemistry due to their broad spectrum of biological activities. They exhibit antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents . The compound’s ability to interfere with the growth and reproduction of various pathogenic bacterial strains has been documented, showing promise in the fight against resistant microbial species.

Agriculture: Plant Growth and Protection

In the agricultural sector, Pyridazine-3,6-diamine plays a role as a growth factor for plants. It has been used to enhance wheat germination rates and seedling growth, impacting the height and weight of plantlets . This application is crucial for improving crop yields and ensuring food security. Additionally, its derivatives serve as herbicides, providing a chemical means to manage weeds and other undesirable vegetation.

Bioisosteres in Drug Design

Bioisosteres are molecules or groups that have similar physical or chemical properties and can mimic biological properties. Pyridazine-3,6-diamine and its bioisosteres are used in drug design to replace other functional groups to improve pharmacokinetic and pharmacodynamic profiles . This application is significant in creating drugs with reduced side effects and enhanced efficacy.

Anticancer Research

Pyridazine derivatives have shown anticancer activity, making Pyridazine-3,6-diamine a compound of interest in oncology research. Its ability to inhibit the proliferation of cancer cells offers a pathway to developing novel anticancer therapies .

Safety and Hazards

Zukünftige Richtungen

Pyridazine and its derivatives, including Pyridazine-3,6-diamine, have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities . This suggests that this compound and its derivatives could be further explored for their therapeutic benefits .

Wirkmechanismus

Target of Action

Pyridazine-3,6-diamine, a derivative of pyridazine, has been shown to exhibit a wide range of pharmacological activities .

Mode of Action

It’s known that some 6-aryl-3(2h)-pyridazinone derivatives, which are structurally similar to pyridazine-3,6-diamine, inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that Pyridazine-3,6-diamine might interact with its targets in a similar manner.

Biochemical Pathways

Pyridazine derivatives have been demonstrated to possess a wide range of biological properties, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The inherent polarity, low cytochrome p450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac herg potassium channel of pyridazine ring add additional value in drug discovery and development .

Result of Action

Pyridazine derivatives have been demonstrated to possess a wide range of biological properties, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It’s known that the physicochemical properties of pyridazine ring can render it an attractive heterocycle for drug design .

Eigenschaften

IUPAC Name |

pyridazine-3,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-3-1-2-4(6)8-7-3/h1-2H,(H2,5,7)(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGSOPZZJKIXQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423365 | |

| Record name | Pyridazine-3,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61070-99-3 | |

| Record name | Pyridazine-3,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid](/img/structure/B1311033.png)

![3-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid](/img/structure/B1311034.png)

![2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1311039.png)